(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide
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Overview
Description
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is a chemical compound with a complex structure that includes an aminobenzamide moiety and a diethylmethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide typically involves multiple steps. One common method starts with the preparation of o-aminobenzamide, which is then reacted with ethyl diethylmethylammonium bromide under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets. The aminobenzamide moiety can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Anthranilamide: Shares the aminobenzamide moiety but lacks the diethylmethylammonium group.
N,N-Diethylmethylamine: Contains the diethylmethylammonium group but lacks the aminobenzamide moiety.
Uniqueness
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is unique due to its combination of both the aminobenzamide and diethylmethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
1910-56-1 |
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Molecular Formula |
C14H24BrN3O |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
2-[(2-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-8-6-7-9-13(12)15;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H |
InChI Key |
HXNMMWCBVIVJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C1=CC=CC=C1N.[Br-] |
Origin of Product |
United States |
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